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molecular formula C22H18N2O3 B8510236 7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one

7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one

Cat. No. B8510236
M. Wt: 358.4 g/mol
InChI Key: SOLDALVDWSHNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579464B2

Procedure details

Potassium tert-butylate (7.6 g) was added slowly to a solution of 5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one (14.6 g) in THF (146 mL) cooled to 0° C. After 10 minutes of stirring at 0° C., isopentylnitrite (10.6 g) was slowly added and the reaction mixture was further stirred for 105 minutes at 0° C. The reaction mixture was poured onto half-saturated aqueous NaCl (1200 mL), cooled to 0° C. and dichloromethane (500 mL) was added. The phases were separated, the organic phase was washed with half-saturated aqueous NaCl (1200 mL) and the aqueous layers were extracted with dichloromethane (250 mL) twice. The combined organic layers were dried (MgSO4), concentrated under reduced pressure and dried under high vacuum affording 5-(4-methoxy-benzyl)-5H-dibenzo[b,d]azepine-6,7-dione 7-oxime (18.4 g, quant.) as a yellow foam, which was used in the next step without further purification.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
146 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1200 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[CH3:7][O:8][C:9]1[CH:31]=[CH:30][C:12]([CH2:13][N:14]2[C:20](=[O:21])[CH2:19][C:18]3[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=3[C:16]3[CH:26]=[CH:27][CH:28]=[CH:29][C:15]2=3)=[CH:11][CH:10]=1.C([O:37][N:38]=O)CC(C)C.[Na+].[Cl-]>C1COCC1.ClCCl>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][N:14]2[C:20](=[O:21])[C:19](=[N:38][OH:37])[C:18]3[CH:22]=[CH:23][CH:24]=[CH:25][C:17]=3[C:16]3[CH:26]=[CH:27][CH:28]=[CH:29][C:15]2=3)=[CH:30][CH:31]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
14.6 g
Type
reactant
Smiles
COC1=CC=C(CN2C3=C(C4=C(CC2=O)C=CC=C4)C=CC=C3)C=C1
Name
Quantity
146 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
1200 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 10 minutes of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred for 105 minutes at 0° C
Duration
105 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with half-saturated aqueous NaCl (1200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers were extracted with dichloromethane (250 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(CN2C3=C(C4=C(C(C2=O)=NO)C=CC=C4)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: CALCULATEDPERCENTYIELD 115.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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